1-(2,3-Dimethoxy-5-nitrophenyl)ethanone
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Overview
Description
1-(2,3-Dimethoxy-5-nitrophenyl)ethanone is an organic compound with the molecular formula C10H11NO5 It is a derivative of acetophenone, where the phenyl ring is substituted with two methoxy groups and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxy-5-nitrophenyl)ethanone typically involves the nitration of 2,3-dimethoxyacetophenone. The reaction is carried out by treating 2,3-dimethoxyacetophenone with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, but with optimized conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Reduction: 1-(2,3-Dimethoxy-5-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(2,3-Dimethoxy-5-nitrophenyl)acetic acid.
Scientific Research Applications
1-(2,3-Dimethoxy-5-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted phenyl ethanones.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxy-5-nitrophenyl)ethanone depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s reactivity and stability. The ethanone group can act as a reactive site for further chemical modifications. The molecular targets and pathways involved in its biological activities are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethoxyphenyl)ethanone: Similar structure but with different positions of the methoxy groups.
1-(3,4-Dimethoxy-5-nitrophenyl)ethanone: Similar structure but with different positions of the methoxy and nitro groups.
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Similar structure but with different positions of the methoxy and nitro groups.
Uniqueness
The presence of both methoxy and nitro groups on the phenyl ring provides a unique combination of electronic effects that can be exploited in various chemical reactions and applications .
Biological Activity
1-(2,3-Dimethoxy-5-nitrophenyl)ethanone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, particularly focusing on its antimicrobial and potential anticancer activities, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H11NO5
- CAS Number : [not available in the search results]
- Molecular Weight : 225.20 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties . A study assessing various derivatives of similar compounds revealed that certain analogs demonstrated significant antibacterial and antifungal activities against common pathogens.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|---|
3d | Staphylococcus aureus | 12.5 |
3e | Escherichia coli | 12.5 |
This compound | Not directly tested | Potentially similar to above compounds |
The compounds exhibiting good activity were compared against standard antibiotics such as ciprofloxacin and griseofulvin, which had MIC values of 6.25 μg/mL .
Case Study: Anticancer Screening
In a recent study, several nitrophenyl derivatives were evaluated for their cytotoxic effects on cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and B16F10 (melanoma). The results indicated that compounds with nitro groups exhibited micromolar activity against these cell lines, suggesting that structural modifications could enhance their efficacy .
The proposed mechanism for the biological activities of this compound includes:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to increased permeability and cell death.
Properties
Molecular Formula |
C10H11NO5 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
1-(2,3-dimethoxy-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO5/c1-6(12)8-4-7(11(13)14)5-9(15-2)10(8)16-3/h4-5H,1-3H3 |
InChI Key |
AHLPLHJXTHSABJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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